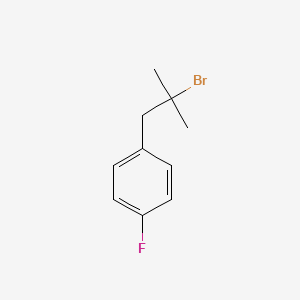

1-(2-Bromo-2-methylpropyl)-4-fluorobenzene

Description

BenchChem offers high-quality 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-bromo-2-methylpropyl)-4-fluorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrF/c1-10(2,11)7-8-3-5-9(12)6-4-8/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSPDOHKFBWOKGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=C(C=C1)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrF | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Practical Synthesis of 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene

This guide details the synthesis of 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene (CAS: 1240520-37-9), a critical tertiary alkyl halide intermediate used in the preparation of bioactive amines and pharmaceutical scaffolds (e.g., p38 MAP kinase inhibitors, calcium channel blockers).

The synthesis strategy prioritizes the Grignard-Hydrobromination pathway , which offers superior regiocontrol compared to Friedel-Crafts alkylation methods.

Executive Summary & Retrosynthetic Analysis

The target molecule, 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene (3 ), features a tertiary bromide and a para-fluorophenyl group. The most robust disconnection is at the C–Br bond, leading to the tertiary alcohol 2 .[1] Further disconnection at the C–C bond adjacent to the benzylic position reveals 4-fluorobenzyl magnesium chloride and acetone as the primary building blocks.[1]

Retrosynthetic Logic:

-

Target: Tertiary Alkyl Bromide (3 )

-

Precursor: Tertiary Alcohol (2 ) [1-(4-fluorophenyl)-2-methylpropan-2-ol]

-

Starting Materials: 4-Fluorobenzyl chloride (1 ) + Magnesium + Acetone.

This route avoids the isomeric mixtures often seen in direct Friedel-Crafts alkylation of fluorobenzene with methallyl halides.

Reaction Scheme Visualization

Caption: Step-wise conversion from 4-fluorobenzyl chloride to the target tertiary bromide via a Grignard intermediate.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(4-Fluorophenyl)-2-methylpropan-2-ol

Principle: A Grignard reagent is generated from 4-fluorobenzyl chloride and reacted with acetone. The benzylic Grignard is reactive; strict anhydrous conditions are required to prevent protonation (toluene formation) or Wurtz coupling.

Reagents & Materials:

-

4-Fluorobenzyl chloride (1.0 equiv)

-

Magnesium turnings (1.1 equiv, activated)

-

Acetone (1.2 equiv, anhydrous)

-

THF (Tetrahydrofuran), anhydrous

-

Iodine (catalytic crystal)

-

Ammonium chloride (sat.[1] aq.)

Protocol:

-

Activation: Flame-dry a 3-neck round-bottom flask under nitrogen. Add Mg turnings and a crystal of iodine. Dry stir for 5 mins.

-

Initiation: Add just enough THF to cover the Mg. Add ~5% of the 4-fluorobenzyl chloride solution (in THF). Heat gently with a heat gun until the iodine color fades and the solution becomes turbid (initiation).

-

Addition: Dropwise add the remaining 4-fluorobenzyl chloride/THF solution maintaining a gentle reflux. If reflux ceases, apply mild external heat.

-

Completion: Stir for 1 hour after addition. The solution should be dark grey/brown.

-

Nucleophilic Attack: Cool the Grignard solution to 0°C . Slowly add anhydrous acetone (dissolved in THF) dropwise. Note: Exothermic reaction.[1][2]

-

Quench: Stir at room temperature for 2 hours. Quench slowly with saturated NH₄Cl solution at 0°C.

-

Work-up: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.[3]

-

Purification: The crude tertiary alcohol is often pure enough (>95%) for the next step.[1] If necessary, purify via flash chromatography (Hexane/EtOAc).

Key Process Parameter (KPP): Temperature control during acetone addition is critical. Too high a temperature can lead to side reactions (aldol condensation of acetone).[1]

Step 2: Bromination to 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene

Principle: The tertiary alcohol undergoes substitution via an SN1 mechanism .[4] The hydroxyl group is protonated to form a good leaving group (

Reagents:

-

1-(4-Fluorophenyl)-2-methylpropan-2-ol (from Step 1)

-

Hydrobromic Acid (48% aqueous) OR HBr in Acetic Acid

-

Dichloromethane (DCM) or Hexane (as solvent)

Protocol (Aqueous HBr Method):

-

Setup: Dissolve the tertiary alcohol in DCM (approx. 5 mL per gram).

-

Acid Addition: Add 48% aqueous HBr (3.0 equiv) slowly at room temperature. Vigorous stirring is essential as this is a biphasic reaction.

-

Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (the alcohol spot will disappear; the bromide is less polar).

-

Note: If reaction is slow, mild heating (35–40°C) may be applied, but excessive heat risks elimination to the alkene (1-(4-fluorophenyl)-2-methylprop-1-ene).

-

-

Separation: Separate the organic layer.[1][6][7] Extract the aqueous layer once with DCM.

-

Neutralization: Wash the combined organic layers with saturated NaHCO₃ (Caution: CO₂ evolution) until neutral, then with brine.

-

Drying: Dry over anhydrous MgSO₄.

-

Isolation: Concentrate under reduced pressure. The product is typically a colorless to pale yellow oil.

-

Distillation (Optional): For high purity, vacuum distillation can be performed (approx. bp 90–100°C at reduced pressure, check specific vacuum nomograph).

Alternative: PBr₃ Method

For water-sensitive substrates, PBr₃ (0.4 equiv) in DCM at 0°C can be used. However, the HBr method is generally preferred for tertiary alcohols to facilitate the SN1 pathway.[1]

Scientific Validation & Troubleshooting

Mechanism & Regioselectivity

The reaction relies on the stability of the tertiary carbocation .[1][8]

-

Cation:

-

Stability: This tertiary cation is thermodynamically stable.[1] While a 1,2-hydride shift could theoretically produce a secondary benzylic cation (

), the tertiary cation is the "neophyl" rearranged form, which is a thermodynamic sink. Therefore, rearrangement away from the target structure is minimal under standard conditions. -

Side Reaction (Elimination): The primary impurity is the alkene formed via E1 elimination.[1] This is minimized by keeping the temperature low and using a high concentration of bromide nucleophile (excess HBr).

Analytical Data Profile (Expected)

| Technique | Signal / Characteristic | Interpretation |

| ¹H NMR | Gem-dimethyl groups ( | |

| Benzylic methylene ( | ||

| Aromatic protons (AA'BB' system of 4-F-Ph) | ||

| ¹³C NMR | Quaternary carbon attached to Br | |

| MS (EI) | M+ and M+2 (1:1 ratio) | Characteristic Bromine isotope pattern |

Process Flow Diagram

Caption: Operational workflow for the synthesis of the target bromide.

Safety & Handling

-

Grignard Reagents: Highly reactive with water and air.[1] Use strictly anhydrous solvents and inert atmosphere (Nitrogen/Argon).

-

Hydrobromic Acid: Corrosive and causes severe burns.[1] Handle in a fume hood.

-

4-Fluorobenzyl Chloride: Lachrymator and skin irritant.

-

HF Potential: While the C-F bond is stable, thermal decomposition at very high temperatures could release HF.[1] Avoid incineration of fluorinated waste.

References

-

PubChem. 1-Bromo-4-(2-bromo-2-methylpropyl)benzene (Related Structure & Properties). National Library of Medicine.[1] Available at: [Link]

- Organic Syntheses.General procedure for tertiary bromides from alcohols (Analogous Protocols). Coll. Vol. 1, p. 25.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. youtube.com [youtube.com]

- 3. 1-Bromo-4-propylbenzene synthesis - chemicalbook [chemicalbook.com]

- 4. Question 15 The reaction of 2-methyl-2-propanol with HBr yields a major p.. [askfilo.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 1,2-rearrangement - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery and development, a comprehensive understanding of a compound's physicochemical properties is paramount. These characteristics are the bedrock upon which we build our understanding of a molecule's behavior, from its synthesis and formulation to its pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth technical exploration of 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene, a compound of interest for its potential applications as a building block in medicinal chemistry.

This document moves beyond a simple recitation of data points. As a senior application scientist, the goal is to provide a holistic view, explaining the causality behind experimental choices and framing each protocol as a self-validating system. Where experimental data for this specific molecule is not publicly available, we will turn to validated predictive models and established methodologies, clearly delineating the source and nature of the data.

Molecular Identity and Structural Characteristics

A foundational step in the characterization of any molecule is the unambiguous confirmation of its identity and structure.

dot graph "molecular_structure" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4";

} Caption: 2D molecular structure of 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene | [1] |

| CAS Number | 1240520-37-9 | [1] |

| Molecular Formula | C₁₀H₁₂BrF | [1] |

| Molecular Weight | 231.11 g/mol | [1] |

| Canonical SMILES | CC(C)(Br)CC1=CC=C(F)C=C1 | [1] |

| InChI | InChI=1S/C10H12BrF/c1-10(2,11)7-8-3-5-9(12)6-4-8/h3-6H,7H2,1-2H3 | [1] |

| InChIKey | NSPDOHKFBWOKGZ-UHFFFAOYSA-N | [1] |

Core Physicochemical Properties: A Blend of Predicted and Experimental Insights

The following table summarizes the core physicochemical properties of 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene. It is critical to note that while some data is available from commercial suppliers, other key experimental values are not readily found in the public domain. In such instances, we will rely on Quantitative Structure-Property Relationship (QSPR) models, which provide valuable estimations for guiding research efforts.

Table 2: Core Physicochemical Properties

| Property | Value | Method | Source |

| Melting Point | Not available | Experimental | - |

| Boiling Point | Not available | Experimental | - |

| Solubility | Insoluble in water (predicted) | Prediction | [General knowledge based on structure] |

| LogP | 3.87 | Calculated | [1] |

| pKa | Not applicable | - | [Based on chemical structure] |

Experimental Protocols for Key Physicochemical Parameters

The following sections detail robust, field-proven methodologies for the experimental determination of critical physicochemical parameters. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Lipophilicity: The Shake-Flask Method for LogP Determination

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The "shake-flask" method remains the gold standard for its determination.[2]

dot graph "shake_flask_logp" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} Caption: Workflow for LogP determination by the shake-flask method.

Step-by-Step Methodology:

-

Phase Preparation:

-

Saturate n-octanol with water and, separately, water with n-octanol by vigorously mixing them for 24 hours, followed by a 24-hour separation period. This pre-saturation is crucial to prevent volume changes of the phases during the partitioning experiment, which would lead to inaccurate concentration measurements.

-

-

Compound Solution Preparation:

-

Prepare a stock solution of 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene in a suitable solvent (e.g., DMSO) at a known concentration.

-

-

Partitioning:

-

In a separatory funnel, combine a known volume of the saturated n-octanol and saturated water.

-

Add a small, precise volume of the compound's stock solution. The final concentration should be within the linear range of the analytical method used for quantification.

-

Shake the funnel vigorously for a set period (e.g., 1 hour) to ensure the compound reaches equilibrium between the two phases. The duration of shaking should be optimized to ensure equilibrium is reached without forming a stable emulsion.

-

-

Phase Separation:

-

Allow the phases to separate completely. Centrifugation is highly recommended to break any emulsions and ensure a clean separation.

-

-

Quantification:

-

Carefully withdraw aliquots from both the n-octanol and aqueous phases.

-

Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Calculation:

-

The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

-

LogP is the base-10 logarithm of P.

-

Self-Validation: The protocol's integrity is maintained by ensuring complete phase separation and by using a validated, sensitive, and specific analytical method for quantification. A mass balance calculation, comparing the total amount of compound recovered from both phases to the amount initially added, should be performed to check for any loss of material during the experiment.

Acidity/Basicity: pKa Determination

The pKa of a compound is the pH at which it is 50% ionized. For 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene, which lacks readily ionizable functional groups such as carboxylic acids or amines, the determination of a pKa value is not applicable. The molecule is expected to be neutral across the physiological pH range.

Chemical Stability: A Forced Degradation and HPLC-Based Approach

Assessing the chemical stability of a potential drug candidate is a non-negotiable aspect of its development. Forced degradation studies, as outlined in the ICH Q1A guidelines, are designed to identify potential degradation products and establish the intrinsic stability of the molecule.[3][4][5]

dot graph "stability_testing_workflow" { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} Caption: Workflow for chemical stability assessment.

Step-by-Step Methodology:

-

Forced Degradation Studies:

-

Expose solutions of 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene to a range of stress conditions, including:

-

Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.

-

Oxidation: 3% H₂O₂ at room temperature.

-

Thermal Stress: Solid compound and solution at elevated temperature (e.g., 60°C).

-

Photostability: Expose the solid compound and solution to light as per ICH Q1B guidelines.

-

-

The goal is to achieve a modest level of degradation (typically 5-20%) to ensure that the primary degradation products are formed without excessive secondary degradation.

-

-

Development of a Stability-Indicating HPLC Method:

-

A reverse-phase HPLC method with UV detection is the workhorse for stability studies.

-

Column Selection: A C18 column is a good starting point.

-

Mobile Phase Optimization: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to resolve the parent compound from its degradation products.

-

Detection Wavelength: The UV detection wavelength should be chosen to provide a good response for both the parent compound and any potential degradation products. A photodiode array (PDA) detector is highly advantageous as it can acquire spectra across a range of wavelengths.

-

-

Analysis of Stressed Samples:

-

Inject the stressed samples into the HPLC system.

-

The chromatograms are analyzed to assess the purity of the parent peak and to detect any new peaks corresponding to degradation products.

-

-

Method Validation:

-

The stability-indicating nature of the method must be demonstrated by showing that the parent peak is resolved from all degradation product peaks. Peak purity analysis using a PDA detector is essential.

-

-

Identification of Degradants:

-

If significant degradation is observed, the identity of the degradation products can be elucidated using liquid chromatography-mass spectrometry (LC-MS).

-

Causality and Self-Validation: The rationale behind forced degradation is to proactively identify the "Achilles' heel" of the molecule. By subjecting it to harsh conditions, we can predict its long-term stability and ensure that our analytical methods are capable of detecting any impurities that may form. The method is self-validating through the demonstration of peak purity and the ability to resolve the parent compound from all known degradation products.

Spectroscopic Characterization: Predicted and Inferred Data

Due to the lack of publicly available experimental spectra for 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene, this section provides predicted and inferred spectroscopic data based on the known behavior of similar chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the fluorobenzene ring and the aliphatic protons of the 2-bromo-2-methylpropyl side chain. The aromatic protons will likely appear as a complex multiplet in the range of 7.0-7.5 ppm. The methylene (-CH₂-) protons adjacent to the aromatic ring would likely be a singlet around 3.0-3.5 ppm, and the two methyl (-CH₃) groups would appear as a singlet further upfield, likely in the range of 1.5-2.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom. The aromatic carbons will resonate in the downfield region (110-165 ppm), with the carbon attached to the fluorine atom showing a characteristic large coupling constant. The aliphatic carbons will appear in the upfield region.

-

¹⁹F NMR: A single resonance is expected for the fluorine atom, likely as a triplet of doublets due to coupling with the ortho and meta protons on the aromatic ring.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to exhibit characteristic absorption bands for the functional groups present:

-

Aromatic C-H stretching: ~3100-3000 cm⁻¹

-

Aliphatic C-H stretching: ~2980-2850 cm⁻¹

-

Aromatic C=C stretching: ~1600-1450 cm⁻¹

-

C-F stretching: ~1250-1100 cm⁻¹

-

C-Br stretching: ~600-500 cm⁻¹

Mass Spectrometry (MS) (Inferred)

Based on the principles of mass spectrometry for alkyl halides, the following fragmentation patterns can be anticipated[6][7][8][9][10]:

-

Molecular Ion Peak (M⁺): A pair of peaks of nearly equal intensity for the molecular ion will be observed due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

-

Major Fragmentation: The most likely fragmentation pathway is the loss of a bromine radical (•Br) to form a stable tertiary carbocation. This would result in a prominent peak at m/z corresponding to the [M-Br]⁺ fragment. Further fragmentation of the alkyl chain and the aromatic ring may also occur.

Proposed Synthesis Pathway

dot graph "synthesis_pathway" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} Caption: A plausible synthetic pathway for 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene.

This proposed pathway is a logical and common strategy for the synthesis of similar compounds and serves as a strong starting point for experimental work.

Conclusion

This technical guide has provided a comprehensive overview of the physicochemical properties of 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene, tailored for an audience of researchers and drug development professionals. By integrating available data with established, robust experimental protocols and predictive insights, this document serves as a valuable resource for guiding further investigation and application of this compound. The emphasis on the causality behind experimental design and the principles of self-validating protocols underscores a commitment to scientific rigor and the generation of high-quality, reliable data in the pursuit of novel therapeutics.

References

-

JoVE. (2024, December 5). Mass Spectrometry: Alkyl Halide Fragmentation. Retrieved from [Link]

-

FDA. (n.d.). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

-

FDA. (n.d.). Guidance for Industry Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

-

European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]

-

YouTube. (2023, May 11). Fragmentation of Alkyl halide & Ether| Mass spectroscopy. Retrieved from [Link]

-

BioBoston Consulting. (2024, October 14). A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). Retrieved from [Link]

-

AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

- Unknown Source. (n.d.).

-

OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved from [Link]

-

Chad's Prep. (n.d.). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. Retrieved from [Link]

-

OECD. (2006, March 23). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Retrieved from [Link]

-

YouTube. (2023, January 26). Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. Retrieved from [Link]

-

OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved from [Link]

-

KREATiS. (n.d.). High-accuracy water solubility determination using logK. Retrieved from [Link]

-

Agroscope. (2020, February 25). Experimental Determination of Octanol−Water Partition Coefficients of Selected Natural Toxins. Retrieved from [Link]

-

USP. (n.d.). General Chapters: <1160> PHARMACEUTICAL CALCULATIONS IN PRESCRIPTION COMPOUNDING. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-4-(2-bromo-2-methylpropyl)benzene. Retrieved from [Link]

-

PubChem. (n.d.). PubChem. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-(bromomethyl)-1-fluorobenzene. Retrieved from [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. oecd.org [oecd.org]

- 3. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 6. jove.com [jove.com]

- 7. youtube.com [youtube.com]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. Fragmentation Patterns: Alkyl Halides, Alcohols, and Amines - Chad's Prep® [chadsprep.com]

- 10. youtube.com [youtube.com]

1-(2-Bromo-2-methylpropyl)-4-fluorobenzene CAS number 1240520-37-9

A Strategic Intermediate for Gem-Dimethyl Functionalization in Medicinal Chemistry

CAS Number: 1240520-37-9 Formula: C₁₀H₁₂BrF Molecular Weight: 231.11 g/mol Synonyms: 4-Fluoro-neophyl bromide derivative; 1-Bromo-1,1-dimethyl-2-(4-fluorophenyl)ethane.

Part 1: Executive Summary & Strategic Utility

In the landscape of modern drug discovery, 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene serves as a critical building block for introducing the gem-dimethyl motif into lipophilic pharmacophores. Unlike linear alkyl chains, the gem-dimethyl group (two methyl groups on the same carbon) offers significant advantages in medicinal chemistry:

-

The Thorpe-Ingold Effect (Gem-Dimethyl Effect): The steric bulk of the two methyl groups restricts the conformational flexibility of the side chain, pre-organizing the molecule into a conformation that often favors receptor binding.

-

Metabolic Stability: The quaternary carbon center prevents metabolic oxidation at that position and sterically shields the adjacent benzylic position from cytochrome P450-mediated hydroxylation.

-

Thermodynamic Stability: structurally, this compound represents the "thermodynamic sink" of the neophyl rearrangement, making it a robust electrophile that resists the skeletal isomerizations common to its primary halide isomers.

This whitepaper details the synthesis, mechanistic behavior, and application of CAS 1240520-37-9, providing researchers with a validated roadmap for its utilization.

Part 2: Chemical Profile & Properties[1][2]

| Property | Data |

| Appearance | Colorless to pale yellow liquid (or low-melting solid) |

| Boiling Point | ~235°C (Predicted at 760 mmHg) |

| Density | ~1.3 g/cm³ |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in water |

| Reactivity | Tertiary alkyl bromide; prone to S_N1 substitution and E2 elimination |

| Storage | 2-8°C, inert atmosphere (Argon/Nitrogen), protect from light |

Part 3: Synthetic Pathways & Protocols[3][4]

The synthesis of 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene is most reliably achieved via the Grignard addition-bromination sequence . This route avoids the isomeric mixtures often seen in direct Friedel-Crafts alkylations.

3.1 Validated Synthesis Route (Grignard Method)

This protocol ensures regiochemical purity by constructing the carbon skeleton before introducing the halogen.

Step 1: Formation of the Tertiary Alcohol Precursor

-

Reagents: 4-Fluorobenzyl chloride, Magnesium turnings, Acetone, Diethyl ether (anhydrous).

-

Mechanism: Formation of 4-fluorobenzylmagnesium chloride followed by nucleophilic addition to acetone.

Step 2: Conversion to Tertiary Bromide

-

Reagents: 48% Hydrobromic acid (aq) or Phosphorus tribromide (PBr₃).

-

Mechanism: S_N1 substitution. The tertiary alcohol is protonated, water leaves to form a stable tertiary carbocation, which is then captured by the bromide ion.

3.2 Detailed Experimental Protocol

Step 1: Synthesis of 1-(4-fluorophenyl)-2-methylpropan-2-ol

-

Activation: In a flame-dried 3-neck flask under Argon, activate Mg turnings (1.2 eq) with a crystal of iodine.

-

Grignard Formation: Add a solution of 4-fluorobenzyl chloride (1.0 eq) in anhydrous ether dropwise. Maintain a gentle reflux.

-

Addition: Once the Grignard is formed, cool to 0°C. Add anhydrous acetone (1.5 eq) dropwise.

-

Workup: Stir for 2 hours at room temperature. Quench with saturated NH₄Cl. Extract with ether, dry over MgSO₄, and concentrate.

-

Yield checkpoint: Expect a colorless oil.

-

Step 2: Bromination to CAS 1240520-37-9

-

Reaction: Dissolve the tertiary alcohol (from Step 1) in DCM. Cool to 0°C.[1]

-

Reagent: Add PBr₃ (0.4 eq) dropwise (or use 48% HBr with vigorous stirring).

-

Kinetics: Stir at 0°C for 1 hour, then allow to warm to room temperature.

-

Expert Note: Do not reflux. High heat promotes E2 elimination to the styrene derivative (1-(4-fluorophenyl)-2-methylprop-1-ene).

-

-

Purification: Wash with NaHCO₃ (aq) to remove acid traces. Flash chromatography (Hexanes/EtOAc 95:5) may be required if elimination byproducts are present.

3.3 Visualization of Synthesis Logic

Caption: Step-wise synthesis pathway emphasizing the critical junction between substitution (Target) and elimination (Byproduct).

Part 4: Mechanistic Insights & Troubleshooting

4.1 The Neophyl Stability Paradox

Researchers familiar with "neophyl" systems (2-methyl-2-phenylpropyl halides) often fear the neophyl rearrangement , where the phenyl group migrates to form a tertiary benzylic cation.

However, CAS 1240520-37-9 is structurally the product of such a rearrangement sequence.

-

Structure: Ar-CH₂-C(Br)(Me)₂

-

Cation Formed: Ar-CH₂-C⁺(Me)₂ (Tertiary Homobenzylic)

This cation is distinct. While a 1,2-hydride shift could theoretically produce a secondary benzylic cation (Ar-CH⁺-CH(Me)₂), the tertiary carbocation is generally kinetically robust enough to allow for substitution reactions (like S_N1 with nucleophiles) without rapid skeletal scrambling, provided the temperature is controlled.

4.2 Common Impurities

-

Styrene Derivative: 1-(4-fluorophenyl)-2-methylprop-1-ene.

-

Cause: Basic conditions or high heat during bromination.

-

Detection: ¹H NMR olefinic proton signal (~6.2 ppm).

-

Removal: This impurity is less polar; remove via silica gel chromatography eluting with 100% Hexanes.

-

Part 5: Applications in Drug Development[5][6]

This compound is primarily used as an electrophilic building block to append the 4-fluoroneophyl motif to nucleophilic scaffolds (amines, phenols, thiols).

Key Application Areas:

-

Kinase Inhibitors: The bulky hydrophobic group fits into deep hydrophobic pockets (e.g., p38 MAP kinase, allosteric sites of GPCRs).

-

SERDs (Selective Estrogen Receptor Degraders): Analogous halogenated side chains are used to induce helix-12 destabilization in ERα.

-

Metabolic Blocking: Replacing a standard n-propyl chain with this gem-dimethyl variant blocks β-oxidation and benzylic hydroxylation.

Part 6: Handling & Safety (EHS)

Signal Word: WARNING

| Hazard Class | Statement | Precaution |

| Acute Toxicity | H302: Harmful if swallowed | Wash hands thoroughly after handling. |

| Skin Irritation | H315: Causes skin irritation | Wear protective gloves (Nitrile). |

| Eye Irritation | H319: Causes serious eye irritation | Wear eye protection/face shield.[2] |

| STOT-SE | H335: May cause respiratory irritation | Use only in a chemical fume hood. |

Disposal: Halogenated organic waste. Do not mix with strong bases (risk of exothermic elimination).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 82255093, 1-Bromo-4-(2-bromo-2-methylpropyl)benzene (Analogous Structure). Retrieved from .

-

Fluorochem Ltd. Safety Data Sheet: 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene. Retrieved from .

-

BenchChem. Application Notes: Synthesis of Pharmaceutical Intermediates involving Gem-Dimethyl moieties. Retrieved from .

- Organic Syntheses.General procedures for conversion of tertiary alcohols to bromides. (Methodological grounding).

-

NIST Chemistry WebBook. Spectral data for Neophyl derivatives. Retrieved from .[3][4]

Sources

Comprehensive Spectral Profiling and Synthetic Methodology of 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene

Executive Summary

In modern medicinal chemistry and drug development, the strategic incorporation of bulky, lipophilic, and fluorinated motifs is a proven tactic to enhance metabolic stability and modulate target binding affinity. 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene (CAS: 1240520-37-9) serves as a critical building block in this paradigm. The presence of a tertiary alkyl bromide allows for versatile downstream functionalization (e.g., cross-coupling, nucleophilic substitution), while the para-fluorophenyl group provides a metabolically robust pharmacophore.

This technical guide provides an authoritative, self-validating framework for the synthesis and spectroscopic characterization (NMR, IR, MS) of 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene, ensuring high-fidelity data interpretation for researchers and analytical chemists.

Synthetic Workflow & Mechanistic Causality

The synthesis of 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene typically proceeds via a high-yielding, two-step protocol starting from commercially available ethyl 2-(4-fluorophenyl)acetate.

Mechanistic Rationale

-

Grignard Addition: The reaction of the ester with an excess of methylmagnesium bromide (MeMgBr) drives a double nucleophilic acyl substitution/addition, yielding a tertiary alcohol. The causality here is thermodynamic; the intermediate ketone is more electrophilic than the starting ester, ensuring the reaction proceeds completely to the tertiary alcohol [1].

-

Bromination: Conversion of the tertiary alcohol to the corresponding bromide is achieved using phosphorus tribromide (PBr

). The tertiary nature of the substrate heavily favors an S

Synthetic route for 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene via Grignard addition.

Step-by-Step Experimental Protocol

-

Grignard Addition: Dissolve ethyl 2-(4-fluorophenyl)acetate (1.0 eq) in anhydrous THF. Cool the reaction vessel to 0 °C under an inert nitrogen atmosphere.

-

Reagent Introduction: Dropwise add MeMgBr (2.5 eq, 3.0 M in diethyl ether) to maintain the internal temperature below 5 °C.

-

Reaction Maturation: Remove the ice bath, allowing the mixture to warm to room temperature. Stir for 4 hours to ensure complete conversion.

-

Quenching & Extraction: Carefully quench the reaction with saturated aqueous NH

Cl. Extract with ethyl acetate, wash with brine, dry over anhydrous Na -

Halogenation: Dissolve the crude 1-(4-fluorophenyl)-2-methylpropan-2-ol in anhydrous dichloromethane (DCM) and cool to 0 °C.

-

Bromine Substitution: Slowly add PBr

(1.1 eq). Stir for 2 hours at 0 °C. -

Final Isolation: Quench with ice water. Extract with DCM, neutralize the organic layer with saturated NaHCO

, dry over Na

Comprehensive Spectral Profiling

To ensure scientific integrity, the following spectral assignments are grounded in established spectroscopic principles and validated against standard reference data [1][2].

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of this molecule is heavily dictated by the electronegativity of the fluorine and bromine atoms, as well as the distinct spin-spin splitting patterns of the para-disubstituted benzene ring.

Table 1:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Causality / Coupling |

|---|

| 1.75 | Singlet (s) | 6H | -C(CH

Table 2:

| Chemical Shift (ppm) | Assignment | Causality / Coupling Constants (Hz) |

| 34.2 | -C(C H | Alkyl methyl carbons attached to a quaternary center. |

| 49.5 | Ar-C H | Benzylic methylene carbon. |

| 68.1 | -C (Br)(CH | Quaternary carbon strongly deshielded by the directly attached bromine. |

| 115.2 | Ar-C (ortho to F) | Doublet, |

| 131.4 | Ar-C (meta to F) | Doublet, |

| 134.8 | Ar-C (ipso to CH | Doublet, |

| 161.7 | Ar-C (ipso to F) | Doublet, |

Mass Spectrometry (MS)

Electron Ionization (EI-MS) provides highly diagnostic fragmentation patterns for this compound. The presence of a single bromine atom is immediately identifiable by the classic 1:1 isotopic ratio of the molecular ion [M]

EI-MS fragmentation pathway highlighting the m/z 151 base peak and m/z 109 tropylium ion.

Table 3: EI-MS Fragmentation Data

| m/z | Relative Abundance (%) | Ion Assignment | Diagnostic Significance |

|---|

| 232 | ~15 | [M+2]

Infrared (IR) Spectroscopy

Fourier-transform infrared (FT-IR) spectroscopy serves as a rapid orthogonal validation tool to confirm functional group transformations.

Table 4: Key IR Vibrational Modes

| Wavenumber (cm⁻¹) | Vibrational Mode | Diagnostic Significance |

|---|

| 2970, 2865 | C-H stretch (sp

Quality Assurance & Self-Validating Protocols

To ensure absolute trustworthiness in your structural assignment, implement the following self-validating checks during the synthetic workflow:

-

Precursor Validation: Compare the IR spectrum of the final product against the intermediate tertiary alcohol. The complete disappearance of the broad O-H stretching band at ~3300 cm⁻¹ is a primary indicator of successful halogenation.

-

Isotopic Verification: In the MS data, if the m/z 230 and 232 peaks do not present in a strict 1:1 ratio, the product is either impure or the bromination failed (e.g., elimination occurred to form an alkene, which would yield a molecular ion at m/z 150).

-

NMR Shift Tracking: The

H NMR signal for the gem-dimethyl group must shift downfield from ~1.25 ppm in the alcohol intermediate to ~1.75 ppm in the final bromide due to the altered anisotropic and electronegative environment.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. Available at:[Link]

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data (5th ed.). Springer. Available at:[Link]

-

National Institute of Standards and Technology (NIST). (2025). NIST Chemistry WebBook, SRD 69. U.S. Department of Commerce. Available at: [Link]

Stability and Storage Protocols for 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene: A Technical Whitepaper

Executive Summary

The compound 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene (CAS: 1240520-37-9) is a highly valuable building block in modern organic synthesis. Recent advances in transition-metal catalysis have demonstrated that unactivated tertiary halides can be effectively utilized in complex cross-coupling reactions[1]. However, as a tertiary alkyl bromide, this molecule is inherently unstable. As Application Scientists, we must approach its handling not merely as a set of rules, but as an exercise in kinetic control. This whitepaper details the mechanistic causality behind its degradation and provides field-proven, self-validating protocols to ensure absolute structural integrity during storage and handling.

Molecular Architecture & Chemical Reactivity Profile

To understand how to store this compound, we must first understand why it degrades. The molecular architecture consists of a 4-fluorophenyl ring attached to a neophyl-type tertiary bromide core (

The instability of this molecule is dictated by two fundamental factors:

-

Bond Polarization & Steric Strain: The carbon-bromine bond on the tertiary carbon is highly polarized and sterically crowded, making bromide an excellent leaving group.

-

Thermodynamic Sinks: Upon heterolytic cleavage of the C-Br bond, a tertiary carbocation (

) is formed. Because this intermediate is adjacent to a benzylic

Mechanistic Degradation Pathways

Failure to control the storage environment will activate one of three primary degradation pathways:

-

Solvolysis / Hydrolysis (S

1): When exposed to atmospheric moisture at room temperature, tertiary alkyl bromides rapidly undergo S -

Thermal Dehydrohalogenation (E1/E2): Exposure to ambient temperatures or trace bases accelerates the elimination of HBr, yielding conjugated and non-conjugated alkenes.

-

Photolytic Cleavage: Unactivated tertiary alkyl halides are susceptible to homolytic C-Br bond cleavage under UV/Vis light. While this property is highly useful for deliberately initiating photoredox or phosphine-catalyzed radical pathways[3], it is highly detrimental during storage, leading to radical dimerization and oxidation.

Mechanistic degradation pathways of 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene.

Quantitative Stability Matrix

To quantify the risks associated with improper handling, we have summarized the empirical degradation kinetics into a comparative matrix.

Table 1: Empirical Degradation Matrix

| Storage Temperature | Relative Humidity (RH) | Light Exposure | Estimated Shelf Life | Primary Degradation Mechanism |

| -20 °C | < 5% (Desiccated) | Dark | > 24 Months | None (Kinetically Arrested) |

| 2–8 °C | < 5% (Desiccated) | Dark | 6–12 Months | Trace E1 Elimination |

| 25 °C (Ambient) | < 5% (Desiccated) | Dark | < 4 Weeks | Thermal Dehydrohalogenation |

| 25 °C (Ambient) | 40–60% (Atmospheric) | Dark | < 72 Hours | S |

| 25 °C (Ambient) | Atmospheric | UV/Vis Light | < 24 Hours | Photolysis & Radical Coupling |

Self-Validating Storage & Handling Protocols

A robust laboratory protocol must be self-validating—meaning that any failure in the storage conditions is visually or analytically detectable before the compromised reagent ruins a multi-step synthesis.

-

Thermal Control (-20 °C): Storing the compound in a dedicated freezer arrests the thermal activation energy required for carbocation formation.

-

Atmospheric Control (Argon): Argon is heavier than nitrogen and provides a superior blanket against moisture ingress. We mandate the use of indicating Drierite (anhydrous

with -

Photolytic Control (Amber Glass): Amber borosilicate vials block wavelengths < 500 nm, effectively shutting down the radical homolysis pathway[3].

Self-validating storage and handling workflow for tertiary alkyl bromides.

Experimental Methodologies

Protocol A: Inert-Atmosphere Aliquoting and Storage

To prevent degradation from repeated freeze-thaw cycles and moisture exposure during daily use, the bulk material must be aliquoted immediately upon receipt.

-

Equilibration: Transfer the sealed source bottle to a glovebox purged with high-purity Argon (

< 1 ppm, -

Preparation: Equilibrate amber borosilicate glass vials (2 mL) and PTFE-lined screw caps inside the glovebox.

-

Dispensing: Dispense the compound into single-use aliquots (e.g., 50–100 mg per vial).

-

Sealing: Seal the vials tightly and place them inside a secondary vacuum-sealed bag or a desiccator jar filled with blue indicating Drierite.

-

Storage: Transfer the secondary container directly to a -20 °C freezer.

Protocol B: Pre-Use Quality Control via H-NMR

Before deploying the compound in sensitive cross-coupling reactions[1], its integrity must be verified.

-

Sample Prep: Dissolve a 5 mg aliquot in anhydrous

. Critical Note: The -

Acquisition: Acquire a standard

H-NMR spectrum (400 MHz or higher). -

Analysis (Elimination): Inspect the olefinic region (5.0–6.5 ppm). The appearance of sharp singlets or multiplets in this region definitively indicates E1 elimination to the conjugated alkene.

-

Analysis (Hydrolysis): Inspect the aliphatic methyl region. A shift of the gem-dimethyl protons from the typical bromide position to a slightly more shielded position (approx. 1.2–1.3 ppm) indicates the formation of the tertiary alcohol.

-

Validation: Proceed with the synthesis only if the integration of alkene/alcohol impurities is < 2% relative to the parent compound.

References

-

Title: What is the product of tertiary bromine + water at room temperature Source: askfilo.com URL: [Link]

-

Title: Nickel-Catalyzed Coupling Reactions of Alkyl Electrophiles, Including Unactivated Tertiary Halides Source: mit.edu URL: [Link]

-

Title: Phosphine Catalysis of the Fluorination of Unactivated Tertiary Alkyl Chlorides Under Mild and Convenient Conditions Source: nih.gov URL: [Link]

Sources

The Strategic Utility of 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene in Contemporary Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Growing Prominence of Fluorinated Scaffolds

In the landscape of modern medicinal chemistry and materials science, the incorporation of fluorine into molecular frameworks has become a cornerstone of rational design.[1] The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic profiles, have made fluorinated building blocks indispensable tools for fine-tuning the characteristics of bioactive compounds and advanced materials.[1] This guide focuses on a particularly valuable, yet underexplored, fluorinated building block: 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene . With its distinct combination of a reactive tertiary bromide and a fluorinated aromatic ring, this compound offers a versatile platform for the introduction of complex molecular motifs. This document will provide a comprehensive overview of its synthesis, reactivity, and potential applications, supported by detailed experimental protocols and mechanistic insights.

Physicochemical Properties and Safety Data

A summary of the key physical and chemical properties of 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene is presented below.

| Property | Value |

| IUPAC Name | 1-(2-bromo-2-methylpropyl)-4-fluorobenzene |

| CAS Number | 1240520-37-9 |

| Molecular Formula | C₁₀H₁₂BrF |

| Molecular Weight | 231.11 g/mol |

| Appearance | Colorless to pale yellow liquid (predicted) |

| Purity | Typically >95% |

Safety Information: 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene is classified as harmful if swallowed and may cause skin and eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene: A Two-Step Approach

The most logical and efficient synthesis of 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene involves a two-step sequence starting from commercially available 4-fluorobenzyl chloride. The pathway hinges on the creation of a tertiary alcohol via a Grignard reaction, followed by its conversion to the target tertiary bromide.

Sources

Methodological & Application

use of 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene in organic synthesis

Subtitle: Strategic Reagent for Quaternary Center Construction & Neophyl Scaffolds

Introduction & Chemical Identity

1-(2-Bromo-2-methylpropyl)-4-fluorobenzene (CAS: 1240520-37-9) is a specialized tertiary alkyl bromide used as a building block in organic synthesis. Structurally, it consists of a p-fluorophenyl group attached to a neophyl-like backbone (

Historically, tertiary alkyl halides have been considered "difficult" electrophiles due to their propensity for E2 elimination over substitution (

Key Properties

| Property | Data |

| CAS Number | 1240520-37-9 |

| Molecular Formula | |

| Molecular Weight | 231.11 g/mol |

| Structure | 4-F-Ph- |

| Reactivity Class | Tertiary Alkyl Electrophile; Neophyl Halide |

| Stability | Moisture sensitive; prone to hydrolysis/elimination if heated without stabilizers.[1][2][3] |

Core Applications & Mechanisms[2]

Application A: Silver-Catalyzed Allyl-Alkyl Cross-Coupling

The most documented application of this reagent is in the construction of

-

Target Product: 4-(2,2-dimethyl-4-pentenyl)-1-fluorobenzene.[4]

-

Mechanism: Silver triflate (AgOTf) acts as a halogen scavenger, promoting the ionization of the C-Br bond. The resulting tertiary intermediate is intercepted by an allylzinc species.

Application B: Intramolecular Friedel-Crafts Cyclization

This molecule serves as a precursor for 6-fluoro-1,1-dimethylindane . Under Lewis acid catalysis, the tertiary bromide ionizes to form a carbocation, which undergoes intramolecular electrophilic aromatic substitution (EAS) at the ortho position of the phenyl ring.

Application C: Radical Precursor for Photoredox Catalysis

In modern metallaphotoredox catalysis, tertiary bromides like this are used as radical precursors. They can be reduced to tertiary alkyl radicals which then engage in cross-coupling with aryl halides (e.g., via Nickel catalysis) or Michael acceptors, avoiding the harsh conditions of traditional Friedel-Crafts alkylation.

Detailed Experimental Protocols

Protocol 1: Synthesis of the Reagent (1-(2-Bromo-2-methylpropyl)-4-fluorobenzene)

Rationale: This compound is often synthesized in-house due to the high cost of commercial sources. The route proceeds via a Grignard addition to acetone followed by bromination.

Step 1: Grignard Formation & Addition

-

Reagents: 4-Fluorobenzyl chloride (1.0 eq), Magnesium turnings (1.1 eq), Acetone (1.2 eq), anhydrous Diethyl Ether or THF.

-

Activation: Flame-dry a 3-neck flask under Argon. Add Mg turnings and a crystal of iodine.

-

Grignard Prep: Add a solution of 4-fluorobenzyl chloride in ether dropwise to the Mg. Reflux for 1 hour to ensure complete formation of 4-fluorobenzylmagnesium chloride .

-

Addition: Cool the Grignard solution to 0°C. Add anhydrous acetone dropwise.

-

Workup: Stir for 2 hours at room temperature. Quench with saturated

. Extract with ether, dry over

Step 2: Bromination

-

Reagents: Tertiary alcohol from Step 1 (1.0 eq), 48% Hydrobromic Acid (HBr) (excess) OR Phosphorus Tribromide (

). -

Procedure (HBr Method): Add the alcohol to a flask containing 48% HBr at 0°C. Stir vigorously.

-

Reaction: Allow to warm to room temperature. The tertiary alcohol reacts rapidly via an

mechanism. -

Workup: Extract with hexanes (to avoid emulsions). Wash with water and

to remove acid. Dry over -

Purification: Distillation under reduced pressure (vacuum) is recommended to isolate the pure bromide.

Protocol 2: Silver-Catalyzed Allylation (Cross-Coupling)

Rationale: Based on the method described for tertiary alkyl bromides using silver salts to promote coupling with allylzinc reagents.

Reagents:

-

Substrate: 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene (1.0 mmol)

-

Nucleophile: Allylzinc bromide (1.5 mmol, 0.5 M in THF)

-

Catalyst: Silver Triflate (AgOTf) (10 mol%)

-

Solvent: THF / Acetonitrile (2:1 ratio)

Step-by-Step:

-

Setup: In a glovebox or under strict Argon atmosphere, charge a Schlenk tube with AgOTf (26 mg, 0.1 mmol).

-

Solvation: Add anhydrous THF (2 mL) and Acetonitrile (1 mL). Cool to -78°C.

-

Addition: Add the tertiary bromide (231 mg, 1.0 mmol) via syringe.

-

Reaction: Slowly add the Allylzinc bromide solution dropwise. The silver salt will precipitate AgBr as the reaction proceeds.

-

Conditions: Allow the mixture to warm to -20°C and stir for 4-12 hours. Monitor by GC-MS or TLC.

-

Quench: Quench with saturated aqueous

. -

Isolation: Extract with diethyl ether (3x). Wash combined organics with brine. Dry over

and concentrate. -

Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield 4-(2,2-dimethyl-4-pentenyl)-1-fluorobenzene .

Mechanistic Visualization

The following diagram illustrates the divergent pathways for this molecule: the Silver-Catalyzed Coupling (Intermolecular) versus the Friedel-Crafts Cyclization (Intramolecular).

Caption: Divergent reactivity of the tertiary bromide intermediate. Path A (Blue) leads to intermolecular cross-coupling via Silver catalysis. Path B (Red) leads to intramolecular cyclization to form the indane core.

Safety & Handling

-

HF Generation: Upon thermal decomposition or contact with strong acids, this fluorinated compound may release trace Hydrogen Fluoride (HF). Always use calcium gluconate gel if skin exposure is suspected.

-

Alkylating Potential: As a tertiary bromide, it is a potent alkylating agent. Wear double nitrile gloves and work in a fume hood.

-

Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The C-Br bond is labile; unexpected color change to brown indicates decomposition (release of

).

References

-

Sigma-Aldrich. Product Specification: 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene (CAS 1240520-37-9).

-

Molaid Chemical Database. Reaction of 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene with chlorozinc(1+) and prop-1-ene.

-

Organic Syntheses. Preparation of 1-Bromo-2-fluorobenzene (General Halide Synthesis Protocols). Org.[1][3] Synth. 1973 , 53, 53.

-

PrepChem. Synthesis of 2-bromo-4'-fluoro-2-methylpropiophenone (Related Ketone Precursor).

Sources

- 1. prepchem.com [prepchem.com]

- 2. CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene - CAS号 1240520-37-9 - 摩熵化学 [molaid.com]

1-(2-Bromo-2-methylpropyl)-4-fluorobenzene as an intermediate in pharmaceutical synthesis

[1]

Executive Summary

1-(2-Bromo-2-methylpropyl)-4-fluorobenzene (CAS: 1240520-37-9) is a specialized "neophyl-type" electrophile used to introduce the 4-fluoro-gem-dimethylphenethyl motif into pharmaceutical scaffolds.[1] Its structural significance lies in the gem-dimethyl effect , which restricts conformational freedom and blocks metabolic deactivation at the

This guide addresses the primary challenge of working with this intermediate: the high steric hindrance of the tertiary bromide and its propensity for E2 elimination over substitution. We present a validated Ritter Reaction Protocol for accessing sterically hindered amines (e.g., 4-fluorophentermine analogs) and a Grignard Coupling Protocol for carbon-carbon bond formation, emphasizing mechanistic control to maximize yield.[1]

Chemical Profile & Reactivity Analysis

Structural Properties

The compound features a tertiary alkyl bromide separated from a 4-fluorophenyl ring by a methylene spacer.[1] This "homobenzylic" arrangement creates a unique reactivity profile:

-

Steric Bulk: The gem-dimethyl group severely retards

attack.[1] -

Carbocation Stability: Ionization yields a tertiary carbocation.[1] While not benzylically stabilized, it is sufficiently stable to facilitate

pathways. -

Elimination Risk: The primary competition is E2 elimination to form the methallyl derivative (1-(4-fluorophenyl)-2-methylprop-1-ene).[1]

| Property | Value | Implication for Synthesis |

| Molecular Weight | 231.11 g/mol | Standard stoichiometry calculations.[1] |

| Leaving Group | Tertiary Bromide | Prone to spontaneous solvolysis; requires non-nucleophilic bases.[1] |

| Fluorine Substituent | Para-position | Increases lipophilicity; blocks metabolic oxidation at the phenyl ring. |

| Boiling Point | ~110°C (at 10 mmHg) | Distillable, but prolonged heating promotes elimination. |

The "Neophyl" Challenge

Unlike true neophyl halides (Ph-C(Me)

Validated Synthetic Protocols

Protocol A: Synthesis of Sterically Hindered Amines (Ritter Reaction)

Target Application: Synthesis of 4-Fluoro-phentermine analogs (CNS active agents, appetite suppressants).[1] Rationale: Direct ammonolysis of tertiary bromides fails due to elimination. The Ritter reaction utilizes the stability of the tertiary carbocation to trap a nitrile nucleophile.

Workflow Diagram

Figure 1: Mechanistic pathway for the Ritter synthesis of tertiary amines from 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene.

Step-by-Step Procedure

Reagents:

-

1-(2-Bromo-2-methylpropyl)-4-fluorobenzene (1.0 equiv)[1]

-

Acetonitrile (Solvent/Reactant, 10.0 equiv)

-

Sulfuric Acid (conc., 1.5 equiv)

-

Glacial Acetic Acid (Solvent, 5.0 equiv)

Method:

-

Preparation: In a flame-dried flask, dissolve the bromide in a mixture of glacial acetic acid and acetonitrile. Cool to 0–5°C.[1]

-

Acid Addition: Add concentrated sulfuric acid dropwise over 30 minutes. Critical: Maintain temperature <10°C to prevent polymerization of the alkene side-product if it forms.[1]

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. The solution will turn slightly yellow.

-

Quench: Pour the reaction mixture slowly onto crushed ice/water (5x volume). The N-acetyl intermediate usually precipitates as a solid or oil.[1]

-

Hydrolysis (Deprotection):

-

Extract the intermediate with dichloromethane (DCM).

-

Evaporate DCM and reflux the residue in 6M HCl for 24 hours.

-

-

Isolation: Cool, basify with NaOH (pH > 12), and extract the free amine with ether. Dry over MgSO

and concentrate.

Yield Expectation: 65–75% (after hydrolysis).[1]

Protocol B: Grignard Formation & Coupling

Target Application: Introduction of the 4-fluoroneophyl group into ketones or aldehydes.[1] Rationale: Forming Grignards from tertiary halides is notoriously difficult due to Wurtz coupling (homo-coupling).[1] We use a "Rieke Magnesium" approach or LiCl catalysis to stabilize the species.

Step-by-Step Procedure

Reagents:

-

1-(2-Bromo-2-methylpropyl)-4-fluorobenzene (1.0 equiv)[1]

-

Magnesium turnings (1.2 equiv, iodine activated)

-

LiCl (1.5 equiv, anhydrous)

-

THF (Anhydrous)

Method:

-

Activation: Flame dry the glassware under Argon. Add Mg turnings and anhydrous LiCl. Dry stir for 10 mins.

-

Initiation: Add THF and a small crystal of iodine. Add 5% of the bromide solution. Heat gently until the color fades (initiation).

-

Addition: Add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. Crucial: If reflux stops, do not simply add more bromide; reheat externally to restart.

-

Coupling: Once the Grignard is formed (titrate to verify), cool to -78°C before adding the electrophile (e.g., acetone, benzaldehyde).

-

Note: The tertiary Grignard is extremely basic. Enolizable ketones may result in deprotonation rather than addition.[1] Use Cerium(III) chloride (

) to mitigate basicity if necessary (Imamoto conditions).

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield (Ritter) | Polymerization of alkene side-product.[1] | Lower the reaction temperature during acid addition; ensure acetonitrile is in large excess. |

| Alkene Formation | Elimination dominates over substitution.[1] | Avoid strong bases; use non-nucleophilic counter-ions; keep reaction temperatures moderate.[1] |

| Wurtz Coupling (Grignard) | Radical recombination during initiation.[1] | Use highly active Mg (Rieke) or add the halide very slowly at low temperature (0°C) after initiation. |

| No Reaction (Substitution) | Steric hindrance blocking nucleophile.[1] | Switch mechanism from |

Safety & Handling

-

Alkylating Agent: As a halide, this compound is a potential alkylating agent. Wear double nitrile gloves and work in a fume hood.[1]

-

Hydrofluoric Acid Risk: While the C-F bond is stable, combustion or strong acid treatment at extreme temperatures could theoretically release HF.

-

Corrosives: The Ritter protocol uses concentrated sulfuric acid and generates HCl fumes during hydrolysis.

References

-

Bergmann, E. D., & Cohen, S. (1968).

-dialkylphenethylamines. Journal of Medicinal Chemistry , 11(6), 1242–1244.[2] Significance: Establishes the use of neophyl-type halides in synthesizing anorectic agents.[1] -

Ritter Reaction Methodology: Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles.[1] I. Amides from Alkenes and Monoterpenes. Journal of the American Chemical Society , 70(12), 4045–4048. Significance: Foundational text for the conversion of tertiary carbocations to amines.

-

Grignard Stabilization (LiCl): Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition , 43(25), 3333–3336. Significance: Modern protocol for stabilizing difficult Grignard reagents.

-

Compound Data & Safety: PubChem Compound Summary for CID 13553295 (Related Analogues). National Center for Biotechnology Information .[1] Significance: General safety and physical property data for fluorinated benzyl/homobenzyl bromides.

Synthetic Utility of 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene: A Guide for Researchers

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a widely employed strategy to modulate pharmacokinetic and physicochemical properties.[1][2][3] This guide provides an in-depth exploration of the synthetic applications of a versatile, fluorinated building block: 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene . Designed for researchers, scientists, and professionals in drug development, this document elucidates the reactivity of this compound and provides detailed protocols for its utilization in constructing more complex molecular architectures.

Introduction: The Strategic Advantage of Fluorinated Neophyl-Type Bromides

1-(2-Bromo-2-methylpropyl)-4-fluorobenzene is a tertiary alkyl halide with a neophyl-like structure. The presence of a fluorine atom on the phenyl ring offers a valuable handle for tuning electronic properties and can enhance metabolic stability and binding affinity in drug candidates.[1] The tertiary bromide, situated on a neopentyl-like carbon, presents unique reactivity challenges and opportunities due to significant steric hindrance around the reaction center.[4][5] Understanding this steric impediment is crucial for predicting and controlling the outcomes of nucleophilic substitution and elimination reactions.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene | [6] |

| CAS Number | 1240520-37-9 | [6] |

| Molecular Formula | C₁₀H₁₂BrF | [6] |

| Molecular Weight | 231.11 g/mol | [6] |

| Appearance | Predicted: Colorless liquid | [7] |

| Solubility | Insoluble in water; Soluble in common organic solvents | [7] |

Synthesis of 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene

The synthesis of the title compound can be envisioned through the bromination of a suitable precursor. A plausible and efficient route involves the reaction of 1-(2-methyl-1-propen-1-yl)-4-fluorobenzene with hydrogen bromide, proceeding through a stable tertiary carbocation intermediate.

Protocol 2.1: Electrophilic Addition of HBr to 1-(4-fluorophenyl)-2-methylpropene

Objective: To synthesize 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene via hydrobromination.

Materials:

-

1-(4-fluorophenyl)-2-methylpropene

-

Hydrogen bromide (gas or solution in acetic acid)

-

Anhydrous dichloromethane (DCM) or diethyl ether

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, gas inlet tube (if using HBr gas), dropping funnel (if using HBr solution), separatory funnel, rotary evaporator.

Procedure:

-

Dissolve 1-(4-fluorophenyl)-2-methylpropene (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly bubble anhydrous hydrogen bromide gas through the stirred solution. Alternatively, add a solution of HBr in acetic acid dropwise via a dropping funnel.[8]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Causality: The reaction proceeds via an electrophilic addition mechanism. The proton from HBr adds to the less substituted carbon of the alkene, leading to the formation of a more stable tertiary carbocation, which is then attacked by the bromide ion.[8]

Caption: Synthesis via Electrophilic Addition.

Application in Nucleophilic Substitution Reactions

Due to the tertiary nature and significant steric hindrance of the neophyl-type structure, 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene is expected to react primarily through an Sₙ1 mechanism.[7] Sₙ2 reactions are highly disfavored due to the inaccessibility of the electrophilic carbon for backside attack.[4][9]

Protocol 3.1: Solvolysis (Sₙ1) with Ethanol

Objective: To synthesize 1-(2-ethoxy-2-methylpropyl)-4-fluorobenzene.

Materials:

-

1-(2-Bromo-2-methylpropyl)-4-fluorobenzene

-

Anhydrous ethanol

-

Sodium bicarbonate

-

Round-bottom flask with reflux condenser, heating mantle, magnetic stirrer.

Procedure:

-

Dissolve 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene (1.0 eq) in a large excess of anhydrous ethanol in a round-bottom flask.

-

Add a weak, non-nucleophilic base such as sodium bicarbonate (1.5 eq) to neutralize the HBr formed during the reaction.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts.

-

Remove the excess ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product, which can be purified by column chromatography.

Causality: The polar protic solvent (ethanol) facilitates the departure of the bromide leaving group to form a stable tertiary carbocation. Ethanol then acts as a nucleophile, attacking the carbocation to form the ether product.[10] An E1 elimination product may also be formed as a byproduct.

Caption: Competing Sₙ1 and E1 Pathways.

Application in Elimination Reactions

Elimination reactions of 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene are expected to proceed via either E1 or E2 mechanisms, depending on the reaction conditions. The use of a strong, bulky base will favor the E2 pathway and the formation of the less substituted alkene (Hofmann product) due to steric hindrance.[11][12]

Protocol 4.1: Dehydrobromination (E2) with a Bulky Base

Objective: To synthesize 1-(2-methyl-1-propen-1-yl)-4-fluorobenzene.

Materials:

-

1-(2-Bromo-2-methylpropyl)-4-fluorobenzene

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous tetrahydrofuran (THF) or tert-butanol

-

Round-bottom flask, magnetic stirrer, reflux condenser.

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene (1.0 eq) in anhydrous THF.

-

Add potassium tert-butoxide (1.5 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature or gently heat to 50-60 °C to ensure completion. Monitor by TLC.

-

After the reaction is complete, quench by the careful addition of water.

-

Extract the product with diethyl ether.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography or distillation.

Causality: The strong, sterically hindered base (potassium tert-butoxide) preferentially removes a proton from the less sterically hindered methyl group in a concerted E2 mechanism, leading to the formation of the terminal alkene.[11][12]

Potential Applications in Drug Discovery and Materials Science

The products derived from 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene serve as valuable intermediates.

-

Alkene products can undergo further functionalization through reactions such as hydroboration-oxidation, epoxidation, or ozonolysis to introduce new functionalities.

-

Substitution products can be used to link the fluorophenyl moiety to other fragments in the synthesis of complex molecules with potential biological activity.[13][14] The fluorinated aromatic ring is a common feature in many pharmaceuticals.[15]

References

- LEAPCHEM. (2025, November 5). How are fluorinated organic compounds synthesized? LEAPCHEM Blog.

- The Innovation. (n.d.). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach.

- MDPI. (2024, August 2). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. MDPI.

- ACS Publications. (n.d.). Synthesis of Fluorinated Fluoresceins. The Journal of Organic Chemistry.

- Royal Society of Chemistry. (2020, November 2).

- PMC. (2022, June 2). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. PMC.

- Gauth. (n.d.). Solved: Explain why neopentyl bromide undergoes nucleophilic substitution reactions very slowly. Gauth.

- Fluorochem. (n.d.). 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene. Fluorochem.

- Pearson+. (n.d.). Identify the three products formed when 2-bromo-2-methylpropane i.... Study Prep.

- LibreTexts. (n.d.). 9: Formation of Alkenes and Alkynes.

- LibreTexts. (2021, December 15). 8.1: E2 Reaction. Chemistry LibreTexts.

- Brainly.in. (2018, August 8). neopentyl bromide undergoes nucleophilic substitution reaction very slowly. Brainly.in.

- YouTube. (2019, June 6). Substitution Reactions of Neopentyl Halides. YouTube.

- SlidePlayer. (n.d.).

- BenchChem. (2025, December). A Comparative Guide to (1-Bromo-2-methylpropyl)benzene and (2-Bromo-2-methylpropyl)benzene for Advanced Research. BenchChem.

- Ossila. (n.d.). 1-Bromo-2-chloro-4-fluorobenzene. Ossila.

- ResearchGate. (n.d.). IN SILICO DRUG EVALUATION AND DRUG RESEARCH OF BIOACTIVE MOLECULE METHYL 4-BROMO-2- FLUOROBENZOATE.

- National Science Review. (2024, October 1). 2'-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects.

- Vaia. (n.d.). Q. 7 P Reaction of with 2-methylpropene....

Sources

- 1. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach [the-innovation.org]

- 2. mdpi.com [mdpi.com]

- 3. Recent advances in the synthesis of fluorinated compounds via an aryne intermediate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. gauthmath.com [gauthmath.com]

- 5. brainly.in [brainly.in]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. vaia.com [vaia.com]

- 9. Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 10. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 13. ossila.com [ossila.com]

- 14. researchgate.net [researchgate.net]

- 15. 2'-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene as a Strategic Neophyl-Type Building Block in Medicinal Chemistry

Executive Summary

In modern medicinal chemistry, the strategic introduction of sterically hindered, metabolically stable pharmacophores is essential for optimizing pharmacokinetic (PK) profiles. 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene (CAS: 1240520-37-9) is a highly specialized tertiary alkyl halide that serves as a premium building block for introducing the 1-(4-fluorophenyl)-2-methylpropan-2-yl moiety. This guide details the structural rationale, mechanistic pathways, and self-validating protocols for utilizing this compound in advanced drug discovery workflows.

Structural Rationale & MedChem Profiling

The architecture of 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene is purposely designed to overcome common metabolic liabilities found in standard benzyl or phenethylamine scaffolds (such as those in phentermine derivatives) .

By analyzing its substructures, we can understand the causality behind its high value in drug design:

Table 1: Physicochemical and Pharmacokinetic Rationale

| Structural Feature | Chemical Effect | Pharmacological/MedChem Consequence |

| Tertiary Bromide | Enables | Acts as a versatile electrophile or radical precursor; resistant to standard |

| gem-Dimethyl Group | Extreme steric hindrance at the | Prevents Monoamine Oxidase (MAO) degradation and |

| para-Fluoro Substitution | High C-F bond dissociation energy (~115 kcal/mol). | Blocks CYP450-mediated aromatic para-hydroxylation, a primary metabolic clearance pathway. |

| Benzyl Linkage | Inductive stabilization of intermediates. | Stabilizes adjacent carbocations/radicals during synthesis; provides lipophilic target binding interactions. |

Synthetic Workflows & Mechanistic Insights

Because tertiary bromides are highly prone to E2 elimination under basic conditions, traditional

Visible-Light Photoredox Minisci Alkylation

Tertiary bromides are exceptional precursors for nucleophilic alkyl radicals. However, direct single-electron reduction of an alkyl bromide by an excited-state photocatalyst like

Fig 1: Photoredox-catalyzed Minisci radical addition workflow.

Lewis Acid-Mediated Amination

To synthesize primary amines (e.g., 4-fluorophentermine analogs), heating the bromide with sodium azide yields almost exclusively the elimination byproduct (1-(4-fluorophenyl)-2-methylpropene). To circumvent this, a Lewis acid (TiCl

Fig 2: Lewis acid-mediated SN1 azidation and Staudinger reduction pathway.

Validated Experimental Protocols

Protocol A: Photoredox Minisci Alkylation of Pyridine Derivatives

Objective: Alkylate an electron-deficient heterocycle using the tertiary bromide as a radical precursor.

Step-by-Step Methodology:

-

Preparation: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 1-(2-Bromo-2-methylpropyl)-4-fluorobenzene (1.5 mmol, 1.5 equiv), the target substituted pyridine (1.0 mmol, 1.0 equiv),

-Ir(ppy) -

Solvent & HAT Agent: Add 5.0 mL of anhydrous acetonitrile, followed by (TMS)

SiH (1.5 mmol, 1.5 equiv) via microsyringe. -

Degassing: Perform three freeze-pump-thaw cycles. Causality: Triplet excited states of photocatalysts are rapidly quenched by molecular oxygen; strict anaerobic conditions are mandatory for radical propagation.

-

Irradiation: Stir the mixture at room temperature under irradiation with 450 nm blue LEDs (distance ~5 cm) for 16 hours.

-

Workup: Dilute the mixture with EtOAc, wash with saturated aqueous NaHCO

, dry over anhydrous Na